Geranyllinalool

Description

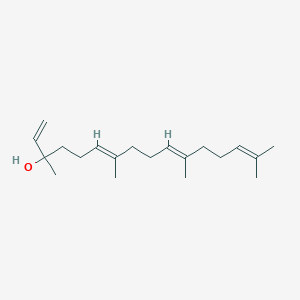

Structure

3D Structure

Properties

IUPAC Name |

(6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,11,13,15,21H,1,8-10,12,14,16H2,2-6H3/b18-13+,19-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXAJNQKSIPGB-HQSZAHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(C)(C=C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CCC(C)(C=C)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883645 | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-21-9, 68931-30-6 | |

| Record name | Geranyllinalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyllinalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068931306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6,10,14-Hexadecatetraen-3-ol, 3,7,11,15-tetramethyl-, (6E,10E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E,E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 68931-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANYLLINALOOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VV41XXJ67L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Geranyllinalool

For Researchers, Scientists, and Drug Development Professionals

Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant compound in the fields of phytochemistry, fragrance science, and pharmaceutical development. It is recognized for its characteristic mild, sweet, floral, and woody aroma and serves as a crucial intermediate in the biosynthesis of other important volatile compounds in plants. Furthermore, its role as a precursor in the synthesis of pharmacologically active molecules, such as the anti-ulcer drug teprenone, underscores its importance in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, biosynthetic pathways, and toxicological profile, presented in a format tailored for scientific and research applications.

General and Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] Structurally, it is a straight-chain diterpenoid.[1] It is largely insoluble in water but shows solubility in organic solvents such as alcohols, and slight solubility in chloroform, DMSO, ethyl acetate, and methanol.[1][3]

| Identifier | Value | Reference |

| IUPAC Name | (6E,10E)-3,7,11,15-Tetramethylhexadeca-1,6,10,14-tetraen-3-ol | [4] |

| CAS Number | 1113-21-9 | [1] |

| Molecular Formula | C20H34O | [1] |

| Molecular Weight | 290.48 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Mild floral, rose, balsam | [1] |

| Physicochemical Property | Value | Reference |

| Boiling Point | 250 °C | [1] |

| Density | 0.885 g/mL at 20 °C | [1][5] |

| Refractive Index | n20/D 1.490 | [1][5] |

| Flash Point | 160 °C | [1] |

| Water Solubility | Insoluble | [1] |

| logP | 7.351 (estimated) | [1] |

| pKa | 14.40 ± 0.29 (Predicted) | [1] |

| Stability | Light sensitive; stable under normal temperatures and pressures. | [1][2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Description | Reference |

| Mass Spectrometry (GC-MS) | The mass spectrum of this compound shows characteristic fragmentation patterns. Key mass-to-charge ratios (m/z) include prominent peaks at 69, 81, 93, and 107, with the molecular ion peak observed at 290. | [2] |

| ¹H NMR | The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. | [6] |

| ¹³C NMR | The carbon-13 NMR spectrum complements the ¹H NMR data, showing signals for each unique carbon atom in the structure. | [4] |

Biosynthesis in Plants

This compound is a key intermediate in the biosynthesis of various terpenoids in plants, most notably as the precursor to the C16-homoterpene 4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile compound involved in indirect plant defense.[7][8] The biosynthesis of this compound originates from the general terpenoid pathway.

The biosynthetic process begins with the condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[8] Through a series of condensation reactions, geranylgeranyl diphosphate (GGPP), a C20 intermediate, is formed.[8] A specific enzyme, this compound synthase (GLS), then catalyzes the conversion of GGPP to this compound.[7][8] This process is often induced in response to herbivory and is regulated by plant signaling molecules such as jasmonates.[7][9]

Biosynthesis of this compound and its conversion to TMTT.

Role in Plant Defense Signaling

This compound itself is not a primary signaling molecule but is a crucial precursor in a plant defense signaling pathway. Herbivore attack triggers the production of jasmonic acid, a plant hormone that activates the expression of genes encoding enzymes like this compound synthase.[3][7] The resulting this compound is then converted to the volatile compound TMTT, which is released into the atmosphere.[7][8] TMTT acts as a chemical cue, attracting natural predators of the attacking herbivores, a phenomenon known as "indirect defense".[3][8]

Role of this compound in the plant defense response.

Experimental Protocols

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

A representative protocol for the analysis of terpene alcohols like this compound is as follows. This method is adapted from established procedures for similar compounds.[10][11][12]

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as ethanol or hexane.

-

Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Dilution: For concentrated samples like essential oils, dilute in a suitable solvent (e.g., 1:100 in ethanol) to bring the analyte concentration within the calibration range.

2. GC-MS Parameters:

-

GC Column: A polar capillary column, such as a DB-Wax or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Hold: Hold at 240 °C for 10 minutes.

-

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound is outlined below.[5][13][14]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Spectrometer Parameters (for a 400 MHz instrument):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (90° pulse) acquisition.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Standard single-pulse with proton decoupling.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Synthesis of Teprenone from this compound

This compound is a key starting material for the synthesis of teprenone, a gastric mucosa protective agent.[1][15] A common method involves the Carroll rearrangement.[1][16]

Experimental Workflow:

-

Reaction Setup: In a three-necked flask, dissolve this compound, an aluminum isopropoxide catalyst, and isopropanol.[1]

-

Heating and Dissolution: Heat the mixture to approximately 45 °C with continuous stirring until all components are dissolved.[1]

-

Addition of Alkyl Acetoacetate: Add sec-butyl acetoacetate to the reaction mixture.[1]

-

Carroll Rearrangement: Heat the mixture to 150 °C to initiate the Carroll rearrangement reaction and maintain this temperature for several hours.[1]

-

Workup and Purification: After the reaction is complete, the crude teprenone is purified. This typically involves concentration to remove low-boiling point impurities, followed by chromatography (e.g., silica gel column chromatography) to yield the final high-purity product.[1]

Workflow for the synthesis of Teprenone from this compound.

Toxicity and Safety

This compound has undergone toxicological evaluation for its use as a fragrance ingredient.

| Toxicity Data | Value | Species | Reference |

| Acute Oral LD50 | >5 g/kg | Rat | [17] |

| 14.63 g/kg | Mouse | [17] | |

| Acute Dermal LD50 | >5 g/kg | Rabbit | [17] |

| Acute Intraperitoneal LD50 | >2.00 g/kg | Mouse | [17] |

| Skin Irritation | May cause mild skin irritation at higher concentrations. | [17] | |

| Eye Irritation | Causes serious eye irritation. | [18] | |

| Respiratory Irritation | May cause respiratory irritation. | [18] | |

| Genotoxicity | Does not present a concern for genotoxicity based on available data. | [19] | |

| Repeated Dose Toxicity (NOAEL) | 35 mg/kg/day | [19] |

Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. This includes wearing protective gloves, eye protection, and working in a well-ventilated area to avoid inhalation of vapors.[18]

Conclusion

This compound is a multifaceted diterpenoid with significant applications in both basic and applied sciences. Its well-defined chemical and physical properties, coupled with an increasing understanding of its biological roles and synthetic utility, make it a compound of continuing interest for researchers in phytochemistry, drug discovery, and the flavor and fragrance industry. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this versatile molecule.

References

- 1. Process for synthesizing and purifying teprenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C20H34O | CID 5365872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. Geranyl linalool(1113-21-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. foodb.ca [foodb.ca]

- 14. sites.bu.edu [sites.bu.edu]

- 15. Geranyl linalool | 1113-21-9 [chemicalbook.com]

- 16. Synthesis methods of teprenone and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 17. CN102050714A - Method for synthesizing Teprenone - Google Patents [patents.google.com]

- 18. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN101343219B - Synthesis method of Teprenone - Google Patents [patents.google.com]

The Occurrence and Distribution of Geranyllinalool in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyllinalool, an acyclic diterpene alcohol, is a significant secondary metabolite found across the plant kingdom.[1] It serves as a crucial precursor to the C16-homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a volatile organic compound pivotal in plant defense mechanisms, particularly in attracting predators and parasitoids of herbivores.[2][3] This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of this compound in plants, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Natural Sources and Distribution

This compound has been identified in a diverse range of plant species, from eudicots to monocots, highlighting its widespread evolutionary significance.[1][4] It is a known component of essential oils from various aromatic plants and is also found in vegetative and floral tissues, where its presence can be constitutive or induced by biotic or abiotic stress.[1]

Distribution in Plant Tissues

The distribution of this compound and its derivatives varies significantly among plant species and even within different tissues of the same plant. In Nicotiana attenuata, for instance, 17-hydroxythis compound glycosides are constitutively synthesized and accumulate within the leaves, rather than on the leaf surface or in the trichomes.[1] The expression of the this compound synthase (GLS) gene in N. attenuata is high in flowers, while in tomato (Solanum lycopersicum), GLS is not typically expressed under normal conditions but is induced in the leaves upon chemical or herbivore challenge.[1] In transgenic Nicotiana tabacum overexpressing the Salvia guaranitica GLS gene, (E,E)-geranyllinalool was the predominant diterpene, constituting 33.8% of the identified terpenoids in the leaves.

Quantitative Data on this compound and Related Compounds

The following table summarizes available quantitative data on this compound and the kinetic properties of the enzyme responsible for its synthesis, this compound synthase (GLS).

| Plant Species | Tissue/Organ | Compound | Concentration / Activity | Reference |

| Solanum lycopersicum (Tomato) | Leaf (induced) | This compound Synthase (SlGLS) | K_m for GGPP: 18.7 µM | [1][4] |

| Turnover rate (k_cat): 6.85 s⁻¹ | [1][4] | |||

| Nicotiana attenuata | Leaf | This compound Synthase (NaGLS) | K_m for GGPP: 31.5 ± 4.1 µM | [1] |

| Turnover rate (k_cat): 7.53 ± 0.9 s⁻¹ | [1] | |||

| Transgenic Nicotiana tabacum | Leaf | (E,E)-Geranyllinalool | 33.8% of total terpenoids |

Biosynthesis of this compound

The biosynthesis of this compound originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon precursors are sequentially condensed to form the C20 compound, geranylgeranyl diphosphate (GGPP). The final step is the conversion of GGPP to this compound, a reaction catalyzed by the enzyme this compound synthase (GLS), a member of the terpene synthase (TPS) family.[1][3]

Signaling Pathway for Induced Synthesis

The synthesis of this compound is often induced in response to herbivory or pathogen attack. This induction is primarily regulated by the jasmonic acid (JA) signaling pathway.[2] Herbivore damage triggers the production of JA, which then leads to the derepression of transcription factors that activate the expression of defense-related genes, including this compound Synthase (GLS).[2]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general method for the extraction of this compound and other terpenoids from plant tissues.

Materials:

-

Fresh or frozen plant tissue (leaves, flowers, etc.)

-

Liquid nitrogen

-

Mortar and pestle

-

n-Hexane (or other suitable organic solvent like dichloromethane)

-

Glass vials with Teflon-lined caps

-

Centrifuge

-

Sodium sulfate (anhydrous)

Procedure:

-

Weigh a known amount of plant tissue (e.g., 100 mg).

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass vial.

-

Add a measured volume of n-hexane (e.g., 1 mL) to the vial.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture at room temperature for 1-2 hours with occasional shaking to ensure complete extraction.

-

Centrifuge the vial at a low speed (e.g., 2000 x g) for 10 minutes to pellet the plant debris.

-

Carefully transfer the supernatant (hexane extract) to a new clean vial.

-

Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 1:20 ratio).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Hold: Maintain at 240 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: Normal.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard. The NIST library can also be used for tentative identification.

-

Quantification: For quantitative analysis, create a calibration curve using a series of known concentrations of a this compound standard. An internal standard (e.g., n-alkane) can be added to both the samples and standards to improve accuracy and precision.

Conclusion

This compound is a widely distributed diterpene alcohol in the plant kingdom, playing a vital role in plant defense through its conversion to TMTT. Its biosynthesis is well-understood, originating from the MEP pathway and culminating in the GLS-catalyzed conversion of GGPP. The induction of this compound synthesis is tightly regulated by the jasmonic acid signaling pathway, highlighting its importance in plant-environment interactions. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this compound, facilitating further research into its diverse biological functions and potential applications.

References

- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]

The Biosynthesis of Geranyllinalool from Geranylgeranyl Diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geranyllinalool, a C20 acyclic diterpene alcohol, is a key intermediate in the biosynthesis of various important natural products, including the volatile C16 homoterpene TMTT (4,8,12-trimethyltrideca-1,3,7,11-tetraene), which plays a role in plant defense. The direct precursor for this compound is geranylgeranyl diphosphate (GGPP), a central molecule in the broader isoprenoid pathway. The conversion of GGPP to this compound is a critical enzymatic step catalyzed by a specific class of enzymes known as this compound synthases (GLS). This technical guide provides an in-depth overview of this biosynthetic pathway, including the enzymatic mechanism, quantitative kinetic data, detailed experimental protocols for enzyme characterization, and visual representations of the involved pathways and workflows.

The Core Biosynthetic Pathway

The biosynthesis of this compound from geranylgeranyl diphosphate is a one-step enzymatic reaction catalyzed by this compound synthase (GLS), a member of the terpene synthase (TPS) family of enzymes.[1] The reaction involves the ionization of the substrate GGPP, leading to the formation of a geranylgeranyl cation. This is followed by an allylic rearrangement and subsequent quenching by a water molecule to yield the final product, this compound.

The overall reaction can be summarized as:

Geranylgeranyl diphosphate + H₂O → this compound + Diphosphate

This conversion is a key branch point in the diterpenoid biosynthetic pathway, diverting GGPP away from the synthesis of other diterpenes like gibberellins and carotenoids.

Upstream Pathway: The Genesis of Geranylgeranyl Diphosphate

Geranylgeranyl diphosphate itself is synthesized through the methylerythritol phosphate (MEP) pathway, which is active in the plastids of plant cells. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial precursors to produce the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The formation of GGPP from these C5 units occurs through a series of condensation reactions catalyzed by prenyltransferases:

-

Geranyl Diphosphate (GPP) Synthesis: One molecule of DMAPP condenses with one molecule of IPP, catalyzed by GPP synthase (GPPS), to form the C10 compound geranyl diphosphate.

-

Farnesyl Diphosphate (FPP) Synthesis: GPP then condenses with another molecule of IPP, a reaction catalyzed by farnesyl diphosphate synthase (FPPS), to yield the C15 compound farnesyl diphosphate.

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: Finally, FPP condenses with a third molecule of IPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), to produce the C20 precursor, GGPP.

Quantitative Data on this compound Synthases

The kinetic properties of this compound synthases have been characterized in several plant species. These data are crucial for understanding the efficiency and substrate specificity of these enzymes. Below is a summary of the available quantitative data for GLS enzymes from different sources.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Reference |

| Solanum lycopersicum (Tomato, SlGLS) | GGPP | 18.7 | 6.85 | 0.366 | [1][2] |

| Nicotiana attenuata (Coyote Tobacco, NaGLS) | GGPP | 18.7 | 6.85 | 0.366 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.

Heterologous Expression and Purification of this compound Synthase in E. coli

Objective: To produce and purify recombinant this compound synthase for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a hexahistidine (6xHis) tag (e.g., pET-28a)

-

LB broth and agar plates with appropriate antibiotic selection

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents and equipment

Protocol:

-

Cloning: The coding sequence of the this compound synthase gene is cloned into the 6xHis-tag expression vector.

-

Transformation: The resulting plasmid is transformed into the E. coli expression strain.

-

Culture and Induction:

-

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 500 mL of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.

-

Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

Protein Purification:

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the cleared lysate onto the column.

-

Wash the column with 10 column volumes of wash buffer.

-

Elute the His-tagged protein with 5 column volumes of elution buffer.

-

Collect fractions and analyze by SDS-PAGE to confirm the purity and size of the recombinant protein.

-

-

Buffer Exchange: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10% glycerol) and store at -80°C.

In Vitro this compound Synthase Enzyme Assay

Objective: To determine the enzymatic activity and kinetic parameters of the purified this compound synthase.

Materials:

-

Purified this compound synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5 mM DTT, 10% glycerol)

-

Geranylgeranyl diphosphate (GGPP) substrate solution

-

Hexane or other suitable organic solvent for extraction

-

Gas chromatography-mass spectrometry (GC-MS) system

Protocol:

-

Reaction Setup:

-

In a glass vial, prepare a 500 µL reaction mixture containing the assay buffer and the purified enzyme (final concentration of 1-5 µg).

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

-

Initiation of Reaction: Start the reaction by adding GGPP to a final concentration ranging from 1 to 100 µM.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 500 µL of hexane and vortexing vigorously for 30 seconds.

-

Separate the phases by centrifugation at 2,000 x g for 5 minutes.

-

Carefully transfer the upper organic phase containing the this compound product to a new vial for GC-MS analysis.

-

-

Kinetic Analysis: To determine the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat), perform the assay with varying concentrations of GGPP and measure the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation using appropriate software.

GC-MS Analysis of this compound

Objective: To identify and quantify the this compound produced in the enzyme assay.

Materials:

-

GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

This compound analytical standard

Protocol:

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas Flow Rate: 1 mL/min (constant flow)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

-

Sample Injection: Inject 1 µL of the hexane extract into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

-

Mandatory Visualizations

Biosynthetic Pathway of this compound from GGPP

Caption: Biosynthesis of this compound from GGPP.

Experimental Workflow for this compound Synthase Characterization

Caption: Experimental Workflow for GLS Characterization.

References

A Deep Dive into Geranyllinalool's Pivotal Role in Plant-Insect Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Geranyllinalool, a C20 diterpenoid alcohol, stands as a critical mediator in the complex chemical language spoken between plants and insects. This volatile organic compound, and its derivatives, orchestrate a range of interactions, from direct defense against herbivores to the recruitment of their natural enemies. This technical guide synthesizes current research to provide a comprehensive overview of the biosynthesis, regulation, and multifaceted biological functions of this compound in the context of plant-insect dynamics. It is intended to serve as a valuable resource for researchers in chemical ecology, plant science, and entomology, as well as for professionals in the agricultural and pharmaceutical sectors seeking to leverage these natural mechanisms for crop protection and novel drug discovery.

Biosynthesis of this compound: A Conserved Yet Diverse Pathway

The production of this compound in plants is initiated from the universal diterpene precursor, geranylgeranyl diphosphate (GGPP), a product of the methylerythritol phosphate (MEP) pathway, which is primarily active in plastids.[1][2][3] The key enzymatic step is the conversion of GGPP to this compound, catalyzed by a specific class of terpene synthases known as this compound synthases (GLSs).[1][2][4][5]

Plant GLSs have been identified in various species and belong to different subfamilies of the terpene synthase (TPS) gene family, primarily the TPS-e/f and TPS-g clades.[1] For instance, in Arabidopsis thaliana and Solanaceae species like tomato (Solanum lycopersicum) and Nicotiana attenuata, the responsible GLSs are members of the TPS-e/f subfamily.[1][2] In contrast, GLSs from some Fabaceae species are classified within the TPS-g clade.[1] This distribution suggests an ancient evolutionary origin of GLS activity, predating the split between angiosperms and gymnosperms.[1][4]

The biosynthesis is not always a simple, direct conversion. In some plants, this compound can be further modified. For example, in Nicotiana species, it is converted into non-volatile 17-hydroxythis compound glycosides (HGL-DTGs), which serve as potent toxins against herbivores.[1] More commonly, this compound is the precursor to the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a widespread volatile involved in indirect plant defense.[1][2][6] The conversion of this compound to TMTT is believed to involve oxidative degradation, a process in which cytochrome P450 enzymes, such as CYP82G1 in Arabidopsis, play a crucial role.[6]

Below is a diagram illustrating the core biosynthetic pathway of this compound and its key derivatives.

Figure 1: Biosynthetic pathway of this compound and its major derivatives.

Regulation of this compound Production: A Response to Biotic Stress

The synthesis of this compound and its derivatives is tightly regulated and often induced by biotic stress, particularly herbivore feeding. A key signaling molecule in this induction cascade is jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA).[1][2][5] In tomato, for instance, the expression of the SlGLS gene is not detected under normal growth conditions but is strongly induced by MeJA treatment.[1][5] Similarly, in N. attenuata, while there is some constitutive expression of NaGLS, it can be further induced by MeJA.[1][5]

The induction of GLS gene expression by herbivory is a critical component of the plant's defense response. For example, infestation of Arabidopsis with larvae of the diamondback moth, Plutella xylostella, leads to an upregulation of GES (TPS04) transcription.[2] This induction is dependent on the octadecanoid signaling pathway, which leads to the production of JA, but is independent of salicylic acid (SA) and ethylene signaling pathways.[2] This specificity highlights the tailored nature of the plant's response to chewing herbivores.

The regulatory network is visualized in the following diagram:

Figure 2: Signaling pathway for the induction of this compound synthesis.

Direct Defense: this compound as an Insecticide and Repellent

This compound itself, as well as its derivatives, can act as direct defense compounds against insects. In pine wood and the defensive secretions of Reticulitermes termites, this compound functions as an insecticide.[7] Studies have determined the lethal doses (LD50) for various ant species, demonstrating its toxicity.[7] For instance, for some ant predators that raid termite nests, the LD50 was as low as 6 ppm, while termite workers themselves were highly resistant (LD50 of 10,000 ppm).[7]

The repellent properties of this compound and related compounds have also been documented. While direct studies on this compound's repellency are less common, the closely related monoterpenoid linalool has been shown to be an effective mosquito repellent.[8][9] In controlled experiments, linalool diffusers provided a 93% repellency rate against mosquitoes indoors and a 58% rate outdoors.[9] Given the structural similarities, it is plausible that this compound exhibits similar repellent activities. Furthermore, the non-volatile HGL-DTGs found in N. attenuata are toxic to the specialist herbivore, the tobacco hornworm (Manduca sexta).[1]

Table 1: Insecticidal and Repellent Activity of this compound and Related Compounds

| Compound | Target Insect | Activity Type | Quantitative Data | Reference |

| This compound | Predatory Ants | Insecticidal | LD50 = 6 ppm | [7] |

| This compound | Termite Workers (Reticulitermes) | Insecticidal | LD50 = 10,000 ppm | [7] |

| Linalool | Mosquitoes | Repellent (Indoors) | 93% repellency (diffuser) | [9] |

| Linalool | Mosquitoes | Repellent (Outdoors) | 58% repellency (diffuser at 6m) | [9] |

| HGL-DTGs | Tobacco Hornworm (Manduca sexta) | Toxic | - | [1] |

Indirect Defense: Calling for Bodyguards

One of the most well-documented roles of this compound is its function as a precursor to TMTT, a key player in indirect plant defense.[1][2] Upon herbivore attack, many plants release TMTT, which acts as a volatile signal to attract natural enemies of the herbivores, such as predatory mites and parasitic wasps.[1][2] This "cry for help" can significantly reduce herbivore pressure on the plant. For example, in tomato and lima bean, the emission of TMTT following insect infestation correlates with an increased attraction of predatory mites.[1][2]

This indirect defense mechanism is a classic example of a tritrophic interaction, where the plant (first trophic level) manipulates the behavior of the predator (third trophic level) to its advantage against the herbivore (second trophic level). The production and release of TMTT can also act as a signal to neighboring plants, priming their defenses against potential future attacks.[1][3]

The logical flow of this indirect defense mechanism is depicted below:

References

- 1. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthases in solanaceae and other angiosperms constitute an ancient branch of diterpene synthases involved in the synthesis of defensive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of the botanical repellents geraniol, linalool, and citronella against mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Geranyllinalool: A Core Volatile in Floral Scent Biogenesis and Ecological Interactions

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Geranyllinalool, a C20 acyclic diterpene alcohol, is a pivotal volatile organic compound (VOC) in the floral bouquets of numerous plant species. Its characteristic floral and woody aroma contributes significantly to the overall scent profile, playing a crucial role in pollinator attraction. Beyond its role in plant reproduction, this compound and its derivatives are implicated in plant defense mechanisms against herbivores. This technical guide provides a comprehensive overview of this compound's role in floral scents, detailing its biosynthesis, the signaling pathways that regulate its production, and its ecological functions. Furthermore, this guide presents detailed experimental protocols for the extraction, analysis, and enzymatic characterization of this compound, intended to serve as a valuable resource for researchers in phytochemistry, chemical ecology, and drug development.

Introduction

Floral scents are complex mixtures of volatile organic compounds that mediate a plant's interaction with its environment. Among these, terpenoids represent one of the largest and most diverse classes of natural products. This compound, with its pleasant floral aroma, is a key contributor to the scent of various flowers, including jasmine and rose.[1] Its presence and concentration in a floral bouquet can significantly influence pollinator behavior. Moreover, this compound serves as a precursor to other volatile compounds, such as the C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), which is often released in response to herbivory and acts as an indirect defense signal by attracting predators of the herbivores.[2] Understanding the biosynthesis and regulation of this compound is therefore of great interest for applications in agriculture, perfumery, and potentially for the development of novel pest control strategies.

Biosynthesis of this compound

The biosynthesis of this compound, like all terpenes, originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[2] In the plastids, the methylerythritol phosphate (MEP) pathway is responsible for the formation of IPP and DMAPP. The subsequent condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yields the C20 precursor, geranylgeranyl diphosphate (GGPP).[2]

The final step in this compound biosynthesis is the conversion of GGPP to this compound. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS), specifically this compound synthases (GLS).[2] These enzymes belong to the TPS-e/f and TPS-g subfamilies of the plant TPS gene family.[2] The reaction involves the ionization of GGPP, followed by an allylic rearrangement and subsequent hydration to form the tertiary alcohol, this compound.[2]

Regulation of this compound Emission

The production and emission of this compound are tightly regulated by both developmental cues and environmental stimuli, such as herbivory. The jasmonate signaling pathway plays a central role in inducing the expression of genes involved in terpene biosynthesis, including this compound synthase.

Upon herbivore attack or mechanical wounding, the plant hormone jasmonic acid (JA) is synthesized and accumulates. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein part of the SCF(COI1) ubiquitin E3 ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of downstream genes, including terpene synthases like GLS, leading to the production of this compound and its derivatives.

References

- 1. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of Geranyllinalool Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyllinalool, an acyclic diterpenoid alcohol, is a key intermediate in the biosynthesis of various important plant metabolites, including the volatile C16 homoterpene (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), a compound involved in plant defense against herbivores. The enzyme responsible for its synthesis, this compound Synthase (GLS), catalyzes the conversion of the ubiquitous C20 precursor, geranylgeranyl diphosphate (GGPP), to this compound. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols associated with this important enzyme.

Initial Discovery

The first identification of a gene encoding a this compound synthase was reported in Arabidopsis thaliana. The gene, initially designated as At1g61120 and later named TPS04 or GES, was found to be responsible for the synthesis of (E,E)-geranyllinalool, the precursor to the insect-induced volatile TMTT[1]. Expression of the recombinant TPS04/GES protein in Escherichia coli and subsequent enzyme assays confirmed its function in converting GGPP to (E,E)-geranyllinalool[1]. Transgenic Arabidopsis lines with a T-DNA insertion in the TPS04 gene were unable to synthesize both (E,E)-geranyllinalool and TMTT, confirming the enzyme's role in planta[1].

Biosynthetic Pathway

The biosynthesis of this compound is a part of the broader terpenoid biosynthesis pathway. The direct precursor, GGPP, is synthesized through the sequential condensation of isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP)[2]. GLS then catalyzes a two-step reaction: the ionization of the C20 precursor GGPP to form a carbocation, followed by an allylic rearrangement and the addition of water to produce the tertiary alcohol, this compound[2].

References

- 1. Identification and Regulation of TPS04/GES, an Arabidopsis this compound Synthase Catalyzing the First Step in the Formation of the Insect-Induced Volatile C16-Homoterpene TMTT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Geranyllinalool: A Technical Guide to its Olfactory Properties and Aroma Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranyllinalool, a naturally occurring acyclic diterpene alcohol, is a significant contributor to the aroma of various plants and essential oils. Its complex and pleasant scent profile has led to its use as a fragrance ingredient in a wide range of consumer products, including cosmetics, toiletries, and household cleaners.[1] Beyond its aromatic characteristics, this compound also serves as a precursor in the chemical synthesis of teprenone, a gastric mucosa protective agent. This technical guide provides an in-depth analysis of the olfactory properties, aroma profile, and relevant biochemical pathways of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound is chemically known as (6E,10E)-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-ol. Its structure consists of a 16-carbon chain with four methyl groups and a hydroxyl group at the C3 position.

Olfactory Properties and Aroma Profile

This compound is characterized by a complex and multifaceted aroma profile. It is generally described as a colorless to pale yellow liquid with a mild, sweet, and floral scent, often accompanied by woody and green-floral undertones. Some sources also describe its aroma as having rose and balsamic notes. This combination of olfactory notes makes it a versatile ingredient in fragrance formulations.

Table 1: Summary of Olfactory Descriptors for this compound

| Olfactory Descriptor | Source(s) |

| Mild, Sweet, Floral | [2][3] |

| Woody | [3] |

| Green-floral | [2] |

| Rose, Balsamic |

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma. The following is a plausible protocol for the GC-O analysis of a sample containing this compound.

1. Sample Preparation:

-

For essential oils or fragrance mixtures, dilute the sample in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.

-

For plant tissues, a headspace solid-phase microextraction (HS-SPME) or solvent extraction followed by concentration can be employed to isolate the volatile compounds.

2. GC-MS/O System:

-

A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port. The effluent from the GC column is split between the MS detector and the sniffing port.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

-

Injector: Split/splitless injector, with the mode and temperature optimized for the sample.

3. Olfactometry:

-

Trained sensory panelists sniff the effluent from the olfactometry port.

-

Panelists record the retention time, intensity, and a descriptor for each detected odor.

-

Humidified air is mixed with the effluent at the sniffing port to prevent nasal dryness.

4. Data Analysis:

-

The mass spectra of the compounds detected by the MS are compared with a library (e.g., NIST) for identification.

-

The retention indices of the compounds are calculated and compared with literature values.

-

The olfactometry data from the panelists are compiled to create an aromagram, which is a plot of odor intensity versus retention time.

-

The compounds identified by MS are correlated with the odors detected at the same retention times to identify the aroma-active compounds.

Sensory Evaluation Protocol

Sensory evaluation by a trained panel is essential for characterizing the detailed aroma profile of this compound.

1. Panelist Selection and Training:

-

Select 10-15 panelists based on their ability to discriminate and describe different odors.

-

Train the panelists with a wide range of reference odorants, including those with floral, woody, green, and sweet notes, to establish a common vocabulary.

2. Sample Preparation and Presentation:

-

Prepare solutions of purified this compound in an odorless solvent (e.g., dipropylene glycol) at various concentrations.

-

Present the samples to the panelists on smelling strips or in capped glass vials.

-

The order of presentation should be randomized to avoid bias.

3. Evaluation Procedure:

-

Panelists evaluate the odor of each sample and rate the intensity of various pre-defined aroma attributes (e.g., floral, woody, sweet, green) on a linear scale (e.g., from 0 = not perceptible to 10 = very strong).

-

Panelists should also provide free-text descriptors for any other perceived aroma notes.

-

A clean air break between samples is necessary to prevent olfactory fatigue.

4. Data Analysis:

-

The intensity ratings for each attribute are averaged across all panelists.

-

The results can be visualized using a spider web plot to represent the aroma profile.

-

Statistical analysis (e.g., ANOVA) can be used to determine significant differences between samples at different concentrations.

Biosynthesis of this compound

This compound is synthesized in plants through the terpenoid biosynthesis pathway. The process begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Through a series of condensation reactions, these precursors are used to form the C20 compound geranylgeranyl diphosphate (GGPP). Finally, the enzyme this compound synthase (GLS) catalyzes the conversion of GGPP to this compound.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound Synthases in Solanaceae and Other Angiosperms Constitute an Ancient Branch of Diterpene Synthases Involved in the Synthesis of Defensive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Investigations on the Bioactivity of Geranyllinalool

This technical guide provides a comprehensive overview of foundational studies concerning the biological activities of Geranyllinalool, a C20 acyclic diterpene alcohol. The content is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and visual representations of key biological processes and workflows. The primary bioactivities explored in early research are its role as an inhibitor of sphingolipid biosynthesis and its insecticidal properties.

Inhibition of Sphingolipid Biosynthesis

Early in vitro studies identified this compound as a novel inhibitor of the de novo sphingolipid biosynthesis pathway. This pathway is critical for the formation of essential cellular components like ceramides and complex sphingolipids, which are involved in cell signaling, growth, and apoptosis. The primary molecular target of this compound in this pathway is Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme.[1][2][3]

Quantitative Data: Inhibition of Sphinganine Accumulation

The inhibitory effect of this compound on Serine Palmitoyltransferase (SPT) was quantified by measuring its ability to reduce the accumulation of sphinganine induced by Fumonisin B₁ (FB₁), a known inhibitor of the downstream enzyme sphinganine N-acyltransferase.[2]

| Compound | Cell Line | FB₁ Concentration (µM) | This compound Concentration (µM) | Effect on Sphinganine Accumulation | Reference |

| This compound | LLC-PK₁ | 2 | 50 | 3.2% reduction of FB₁-induced elevation | [2] |

Experimental Protocol: SPT Inhibition Bioassay

The following protocol outlines the methodology used to identify and quantify the inhibitory effect of this compound on the sphingolipid pathway.[1][2]

Objective: To determine if a test compound (this compound) can inhibit an early step in the de novo sphingolipid biosynthesis pathway by measuring the reduction of Fumonisin B₁ (FB₁)-induced sphinganine accumulation.

1. Cell Culture:

- LLC-PK₁ cells (porcine kidney epithelial cells) are cultured in appropriate media and conditions until confluent.

2. Treatment:

- The cultured cells are co-treated with:

- Fumonisin B₁ (FB₁): A final concentration of 2 µM is added to inhibit sphinganine N-acyltransferase, causing the precursor sphinganine to accumulate.

- Test Compound: this compound is added at a final concentration of 50 µM.

- Controls: Positive controls include known SPT inhibitors like L-cycloserine. A negative control group is treated with FB₁ alone.

- The cells are incubated for 24 hours under standard cell culture conditions.

3. Cell Lysis and Extraction:

- After incubation, the cell culture medium is removed, and the cells are washed.

- Cells are lysed, and lipids are extracted using an appropriate solvent system.

4. Sphinganine Derivatization and Analysis:

- The extracted lipids are processed to isolate sphinganine.

- Intracellular sphinganine is derivatized with O-phthalaldehyde (OPA) to create a fluorescent product.

- The fluorescent OPA-derivatives are analyzed via reversed-phase High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

5. Data Quantification:

- The fluorescent peak area corresponding to the OPA-derivatized sphinganine is measured.

- The reduction in sphinganine accumulation in the this compound-treated group is calculated relative to the control group treated with FB₁ alone.

Visualization of the Sphingolipid Biosynthesis Pathway

The following diagram illustrates the de novo sphingolipid biosynthesis pathway and highlights the points of inhibition by this compound and Fumonisin B₁.

Insecticidal Activity

One of the earliest documented bioactivities of this compound is its function as a natural insecticide. Found in pine wood and the defensive secretions of Reticulitermes species termites, it demonstrates lethal effects against various predatory ant species, while the termites themselves show high resistance.[4]

Quantitative Data: Lethal Dose (LD₅₀) Values

The insecticidal potential of this compound was evaluated by determining its median lethal dose (LD₅₀) against different insect species. The compound's toxicity was found to be highly dependent on the target species.[4]

| Target Organism | Trophic Strategy / Attack Mode | LD₅₀ (ppm) | Reference |

| Reticulitermes sp. (Termite Workers) | N/A (Producer of compound) | 10,000 (Resistant) | [4] |

| Iridomyrmex humilis (Ant) | Laying venom on cuticle | 10,000 (Resistant) | [4] |

| Hypoponera eduardi (Ant) | Raid or chemical crypsis predator | 6 (Susceptible) | [4] |

Experimental Protocol: Insecticidal Bioassay (Topical Application)

The following protocol describes a general method for determining the LD₅₀ of a compound like this compound against insects such as ants.

Objective: To determine the concentration of this compound that is lethal to 50% of a test population of insects after a defined period.

1. Compound Preparation:

- A stock solution of this compound is prepared in a suitable solvent (e.g., acetone).

- A series of dilutions are made from the stock solution to create a range of test concentrations (e.g., 1 ppm, 5 ppm, 10 ppm, 50 ppm, 100 ppm, etc.).

2. Insect Collection and Acclimation:

- A population of the target insect species is collected and acclimated to laboratory conditions for a set period.

3. Topical Application:

- Insects are individually treated with a precise micro-volume (e.g., 1 µL) of a specific this compound dilution, typically applied to the dorsal thorax using a microsyringe.

- A control group is treated with the solvent alone.

4. Observation:

- Treated insects are placed in observation chambers with access to food and water.

- Mortality is recorded at regular intervals over a specified time period (e.g., 24 or 48 hours).

5. Data Analysis:

- The mortality data for each concentration is collected.

- A dose-response curve is generated, and statistical analysis (e.g., Probit analysis) is used to calculate the LD₅₀ value.

Visualization of the Insecticidal Bioassay Workflow

The diagram below outlines the key steps in the workflow for determining the insecticidal LD₅₀ of this compound.

References

- 1. Terpene alcohols inhibit de novo sphingolipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of de Novo Sphingolipid Biosynthesis by this compound in LLC-PK1, Cells [yakhak.org]

- 3. This compound | C20H34O | CID 5365872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: GC-MS Protocol for the Identification and Quantification of Geranyllinalool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of geranyllinalool, a diterpene alcohol of significant interest in the fragrance, flavor, and pharmaceutical industries. This compound serves as a precursor in the synthesis of various valuable compounds.[1] The method described herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for the analysis of volatile and semi-volatile compounds.[2][3] This protocol outlines procedures for sample preparation, instrument parameters, and data analysis to ensure accurate and reproducible results.

Introduction

This compound is a naturally occurring acyclic diterpenoid alcohol found in various plants.[1] Its pleasant floral and woody aroma makes it a valuable ingredient in perfumery and flavorings.[1] Furthermore, this compound is a key intermediate in the biosynthesis of other important terpenes and serves as a precursor for the synthesis of pharmacologically active molecules.[1] Accurate identification and quantification of this compound are crucial for quality control in essential oils, monitoring of industrial synthesis processes, and for research in metabolic engineering and drug discovery. GC-MS is an ideal technique for this purpose, offering high sensitivity and selectivity for the separation and identification of individual components within complex mixtures.[4]

Experimental Protocol

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

Reagents and Materials:

-

This compound standard (≥90% purity)[5]

-

Internal Standard (IS): n-Tridecane or a deuterated analog if available

-

Solvents: Hexane, Methanol, Dichloromethane (GC or HPLC grade)[3][6]

-

Anhydrous Sodium Sulfate

-

1.5 mL glass autosampler vials with caps and septa[6]

-

Micropipettes and tips

-

Vortex mixer

-

Centrifuge

Standard Solution Preparation:

-

This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-tridecane) in hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Extraction:

The extraction method will vary depending on the sample matrix. A general liquid-liquid extraction is described below.

-

Accurately weigh or measure a known amount of the sample into a glass tube.

-

Add a suitable volume of an appropriate solvent (e.g., hexane).

-

Add the internal standard to the sample at the same concentration as in the calibration standards (10 µg/mL).

-

Vortex the mixture for 1-2 minutes to ensure thorough extraction.

-

Centrifuge the sample to separate the organic layer from any solid or aqueous phases.[7]

-

Carefully transfer the supernatant (organic layer) to a clean glass vial.

-

If necessary, pass the extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final extract into a 1.5 mL autosampler vial for GC-MS analysis.[6]

GC-MS Instrumentation and Parameters

The following instrumental parameters are a starting point and may require optimization for your specific instrument.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Mass Spectrometer | |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions | This compound: 69 (Quantifier), 81, 93, 107 (Qualifiers)[1] Internal Standard (n-Tridecane): 57, 71, 85 |

Data Presentation

Identification

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte in the sample with that of a certified standard. The mass spectrum of this compound is characterized by prominent ions at m/z 69, 81, 93, and 107.[1]

Quantification

For quantification, a calibration curve is constructed by plotting the ratio of the peak area of the this compound quantifier ion (m/z 69) to the peak area of the internal standard quantifier ion against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.

Table 1: Quantitative Data Summary (Example)

| Sample ID | This compound Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |

| Cal 1 | 15000 | 100000 | 0.15 | 1.0 |

| Cal 2 | 78000 | 102000 | 0.76 | 5.0 |

| Cal 3 | 160000 | 101000 | 1.58 | 10.0 |

| Cal 4 | 850000 | 103000 | 8.25 | 50.0 |

| Cal 5 | 1800000 | 100500 | 17.91 | 100.0 |

| Sample 1 | 450000 | 101500 | 4.43 | 24.8 |

| Sample 2 | 980000 | 102500 | 9.56 | 53.7 |

Visualization

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable identification and quantification of this compound using GC-MS. The described methodology, from sample preparation to data analysis, offers a solid foundation for researchers in various fields. Method validation in the user's laboratory is recommended to ensure performance for specific sample matrices and instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scioninstruments.com [scioninstruments.com]

- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound technical, =90 GC 1113-21-9 [sigmaaldrich.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

Application Notes and Protocols for the Extraction of Geranyllinalool from Plant Essential Oils

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction of geranyllinalool from plant essential oils. This document includes a summary of quantitative data, detailed experimental protocols for common extraction methods, and visualizations to aid in understanding the experimental workflow and biosynthetic pathway.

Introduction to this compound

This compound is an acyclic diterpene alcohol found in the essential oils of numerous plant species. It is a significant contributor to the aromatic profile of many flowers and herbs and serves as a precursor to other volatile compounds.[1] In the realm of drug development, this compound has garnered attention for its potential anti-inflammatory, antioxidant, and antimicrobial properties.[] Furthermore, it serves as a valuable chiral building block in the synthesis of more complex pharmaceutical compounds, such as the anti-ulcer drug Teprenone.[3]

Data Presentation: Quantitative Analysis of this compound in Plant Species

The concentration of this compound in plant essential oils can vary significantly depending on the plant species, cultivation conditions, and the extraction method employed. The following table summarizes the reported quantitative data for this compound content in various plants.

| Plant Species | Plant Part | Extraction Method | This compound Content (% of Essential Oil) | Reference |

| Morinda morindoides | Leaves | Steam Distillation | 6.95% | [] |

| Morus nigra | Dried Leaves | Not Specified | 7.8% increase compared to fresh leaves | |

| Nicotiana tabacum (transgenic) | Leaves | n-Hexane Extraction | 33.8% (as (E,E)-geranyllinalool) | |

| Jasminum grandiflorum | Flowers | Not Specified | Component Present | [1] |

| Michelia champaca | Flowers | Not Specified | Component Present | [1] |

| Hamamelis virginiana | Not Specified | Not Specified | Component Present | [1] |

Experimental Protocols

This section provides detailed methodologies for the extraction of this compound from plant materials using three common techniques: steam distillation, solvent extraction, and supercritical fluid (CO₂) extraction.

Protocol 1: Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant materials.[4] The process involves passing steam through the plant matrix, which vaporizes the essential oils. The vapor is then condensed and collected.

Materials and Equipment:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[5]

-

Heating mantle or hot plate[5]

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

-

Preparation of Plant Material: Freshly harvested plant material should be cleaned to remove any foreign matter.[6] For dried material, ensure it is free of contaminants. The material can be chopped or coarsely ground to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask with distilled water to about two-thirds of its capacity.[5] Place the prepared plant material into the biomass flask.

-

Distillation: Heat the water in the boiling flask to generate steam.[5] The steam will pass through the plant material, causing the volatile this compound to vaporize.[6]

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.[4][6]

-

Collection and Separation: Collect the condensate, which will consist of an aqueous layer (hydrosol) and the essential oil layer.[4] Separate the essential oil from the hydrosol using a separatory funnel. The essential oil is typically less dense and will form the upper layer.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the purified essential oil in a sealed, dark glass vial at 4°C.

-

Analysis: Quantify the this compound content in the extracted essential oil using GC-MS.

Protocol 2: Solvent Extraction

Solvent extraction is a method that uses organic solvents to dissolve the essential oils from the plant matrix. The choice of solvent is crucial and depends on the polarity of the target compound. For this compound, a non-polar solvent like n-hexane is often effective.

Materials and Equipment:

-

Dried and powdered plant material

-

n-Hexane (or other suitable organic solvent)

-

Soxhlet apparatus or a simple flask for maceration

-

Rotary evaporator

-

Filter paper

-

Glass vials for storage

-

GC-MS for analysis

Procedure:

-

Preparation of Plant Material: Dry the plant material to remove moisture, which can interfere with the extraction process. Grind the dried material into a fine powder to maximize the surface area for solvent contact.

-

Extraction:

-

Maceration: Immerse the powdered plant material in n-hexane in a sealed flask. Agitate the mixture periodically for an extended period (e.g., 24-72 hours) at room temperature.

-

Soxhlet Extraction: For a more efficient extraction, place the powdered plant material in a thimble within a Soxhlet extractor. Heat the solvent in the flask below, allowing it to vaporize, condense, and drip onto the plant material, continuously extracting the desired compounds.

-

-

Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the solvent containing the dissolved essential oil. Concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification and Storage: The resulting concentrate is the crude essential oil. It can be further purified if necessary. Store the extract in a sealed, dark glass vial at 4°C.

-

Analysis: Determine the concentration of this compound in the extract using GC-MS.

Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂